molecular formula C20H14N6O2 B5269144 8-(4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE

8-(4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE

Cat. No.: B5269144
M. Wt: 370.4 g/mol
InChI Key: YLAWBAUUYSVEED-UHFFFAOYSA-N
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Description

“8-(4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido[3,4-c]naphthyridine core, which is a fused ring system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[3,4-c]naphthyridine core, followed by the introduction of the 4-methylphenyl and 1,2,4-triazol-4-yl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is crucial for maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

“8-(4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It might find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “8-(4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE” would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, interfering with cellular processes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “8-(4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE” include other pyrido[3,4-c]naphthyridine derivatives and triazole-containing compounds. These compounds share structural features and may exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-(4-methylphenyl)-2-(1,2,4-triazol-4-yl)pyrido[3,4-c][1,6]naphthyridine-1,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O2/c1-13-2-4-14(5-3-13)25-8-6-15-16(19(25)27)10-21-17-7-9-26(20(28)18(15)17)24-11-22-23-12-24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAWBAUUYSVEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=C4C(=NC=C3C2=O)C=CN(C4=O)N5C=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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